Orientin-2''-O-p-trans-coumarate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

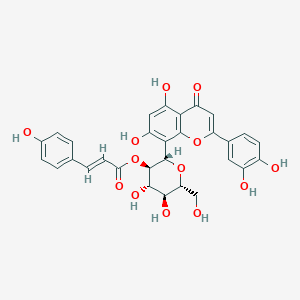

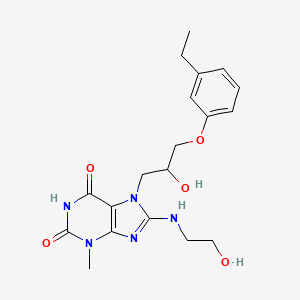

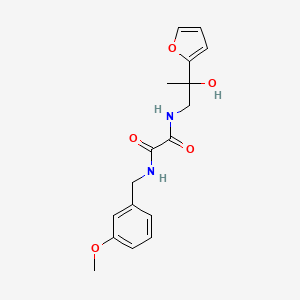

Orientin-2’'-O-p-trans-coumarate is a flavonoid found in Trigonella foenum-graecum . It has potent antioxidant activity and can strongly promote 2BS cell proliferation induced by H (2)O (2) .

Molecular Structure Analysis

The molecular formula of Orientin-2’'-O-p-trans-coumarate is C30H26O13 . The exact mass is 594.13734088 g/mol . The structure includes a flavonoid backbone and a coumarate group .Physical And Chemical Properties Analysis

The molecular weight of Orientin-2’'-O-p-trans-coumarate is 594.5 g/mol . It has a hydrogen bond donor count of 8 and a hydrogen bond acceptor count of 13 . The rotatable bond count is 7 .Scientific Research Applications

Quantitative Determination and Quality Control

A study by Shao et al. (2011) developed a high-performance liquid chromatography method for the simultaneous quantitative determination of several polyphenol constituents, including trans-p-coumaric acid and orientin. This method is significant for the quality control of herbal medicine, indicating a practical application of Orientin-2''-O-p-trans-coumarate in pharmaceutical analysis and quality assurance (Shao et al., 2011).

Pharmacological Effects

Orientin, related to this compound, has been isolated from various medicinal plants and shown to possess various pharmacological effects. For instance, Okuyama et al. (1996) identified orientin as an anxiolytic component in Jatropha cilliata, suggesting its potential therapeutic application in anxiety disorders (Okuyama et al., 1996).

Cardioprotective Effects

Research by Liu et al. (2016) and Li et al. (2017) demonstrated that orientin protects myocardial cells against hypoxia-reoxygenation injury and reduces myocardial infarction size, indicating its cardioprotective properties. These studies reveal the potential of this compound in treating cardiovascular diseases (Liu et al., 2016); (Li et al., 2017).

Anticancer Potential

A study by Kim et al. (2018) showed that orientin inhibits invasion in breast cancer cells by modulating certain signaling pathways, suggesting its potential use in cancer therapy (Kim et al., 2018).

Neuroprotective Effects

Orientin has shown neuroprotective effects against cerebral ischemia/reperfusion-induced brain injury, as demonstrated in studies by Jing et al. (2019) and Tian et al. (2018). These findings highlight the possibility of using this compound in the treatment of neurological disorders (Jing et al., 2019); (Tian et al., 2018).

Potential in Treating COVID-19

Bhowmik et al. (2021) conducted a study suggesting that orientin might interfere with the interaction of SARS-CoV-2 spike glycoprotein and host receptors, indicating its potential application in treating COVID-19 (Bhowmik et al., 2021).

Anti-Inflammatory and Antioxidant Properties

Orientin has been found to possess anti-inflammatory and antioxidant properties, as evidenced by studies exploring its effects in conditions like colorectal cancer and inflammatory bowel disease. This research underlines its application in managing inflammatory and oxidative stress-related conditions (Thangaraj & Vaiyapuri, 2017); (Aning et al., 2016).

Mechanism of Action

Target of Action

Orientin-2’‘-O-p-trans-coumarate is a flavonoid compound isolated from Trigonella foenum-graecum It is known to exhibit potent antioxidant activity .

Mode of Action

It is known to promote 2bs cell proliferation induced by h2o2 . This suggests that Orientin-2’'-O-p-trans-coumarate may interact with its targets to mitigate oxidative stress and promote cell proliferation.

Pharmacokinetics

Its solubility in dmso suggests that it may have good bioavailability.

Result of Action

The molecular and cellular effects of Orientin-2’‘-O-p-trans-coumarate’s action primarily involve its antioxidant activity and promotion of 2BS cell proliferation . This suggests that Orientin-2’'-O-p-trans-coumarate may protect cells from oxidative damage and promote cell growth and survival.

Action Environment

It is recommended to store the compound in sealed, cool, and dry conditions . This suggests that environmental factors such as temperature and humidity may affect the stability of Orientin-2’'-O-p-trans-coumarate.

properties

IUPAC Name |

[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-8-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26O13/c31-12-22-26(39)27(40)30(43-23(38)8-3-13-1-5-15(32)6-2-13)29(42-22)25-19(36)10-18(35)24-20(37)11-21(41-28(24)25)14-4-7-16(33)17(34)9-14/h1-11,22,26-27,29-36,39-40H,12H2/b8-3+/t22-,26-,27+,29+,30-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIKYOEXOYRWIOU-HJBGGDBQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)OC2C(C(C(OC2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-Dichlorophenyl)-4-(thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepine](/img/structure/B2623161.png)

![3-(1H-benzimidazol-1-yl)-2-methyl-N'-[(E)-pyridin-2-ylmethylidene]propanehydrazide](/img/structure/B2623169.png)

![methyl N-({1-[(naphthalen-2-yl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)carbamate](/img/structure/B2623170.png)

![Ethyl 4-({4-[(4-fluorophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate](/img/structure/B2623177.png)

![4-bromo-N-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide](/img/structure/B2623178.png)